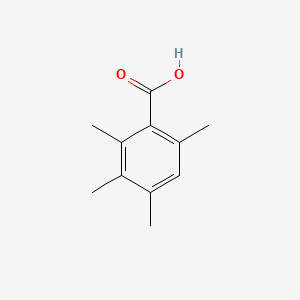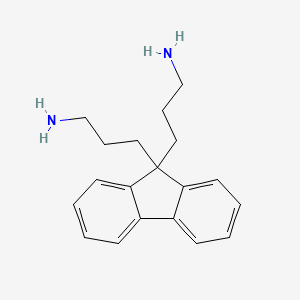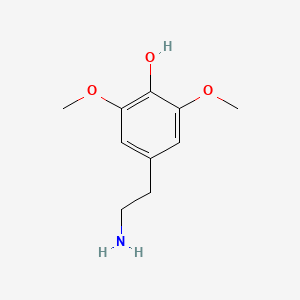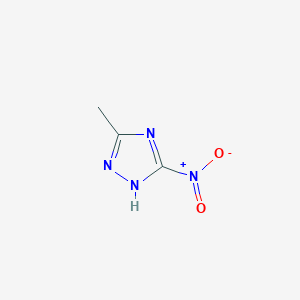
2-(2-Oxo-2H-chromen-4-yl)acetic acid
Overview
Description
“2-(2-Oxo-2H-chromen-4-yl)acetic acid” is a coumarin derivative . It has been used to quantitate platelet-activating factor by high-performance liquid chromatography with fluorescent detection . It can also modify FRET peptide substrates for analyzing protease activities .
Synthesis Analysis
The synthesis of “this compound” is similar to the synthesis reported by a group . The white solid was recrystallized from methanol/diethyl ether to obtain colorless rod crystals .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed using various spectroscopic tools including IR, 1 H-NMR, 13 C-NMR, and MS spectroscopy .Chemical Reactions Analysis
The chemical reactions of “this compound” have been studied. For example, it has been used in the synthesis of certain 2- (2-oxo-2 H -chromen-4-yl)- N -substituted acetamides .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 254.24 . Its IUPAC name is “(2-oxo-2H-benzo [h]chromen-4-yl)acetic acid” and its Inchi Code is "1S/C15H10O4/c16-13 (17)7-10-8-14 (18)19-15-11-4-2-1-3-9 (11)5-6-12 (10)15/h1-6,8H,7H2, (H,16,17)" .Scientific Research Applications
Synthesis and Antimicrobial Activity
2-(2-Oxo-2H-chromen-4-yl)acetic acid is utilized in the synthesis of thiazolidin-4-ones and other derivatives. These synthesized compounds are studied for their potential antibacterial activities against both Gram-positive and Gram-negative bacteria. Notably, a study demonstrated the preparation of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid, highlighting its role in developing new antibacterial agents (Čačić et al., 2009). Additionally, the synthesis of several derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide has been reported, and their antimicrobial activity assessed (Čačić et al., 2006).
Antineoplastic Activity
In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their antineoplastic activities. A study on the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives found that these compounds exhibit promising antitumor properties, making them potential candidates for further study in cancer treatment (Gašparová et al., 2013).
Eco-friendly Catalysis
The compound has also found application in eco-friendly synthesis processes. An example is the preparation of 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives using an ionic liquid catalyst. This method offers advantages like high yields, short reaction times, and environmentally friendly reaction media (Ghashang et al., 2016).
Structural Studies
Structural studies of this compound derivatives contribute to the understanding of molecular interactions. For instance, the crystal structure of 7,8-benzocoumarin-4-acetic acid, a derivative, has been studied to understand its molecular interactions and packing in the crystal form (Swamy et al., 2015).
Photoactive Material Development
In the development of smart materials, derivatives of this compound have been used to create photoactive cellulose derivatives. These materials are of interest for their potential in light-triggered property control, useful in designing smart materials (Wondraczek et al., 2012).
Future Directions
properties
IUPAC Name |
2-(2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-10(13)5-7-6-11(14)15-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCQXKZFPXBUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311535 | |
| Record name | 2-(2-oxochromen-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24526-73-6 | |
| Record name | NSC243794 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-oxochromen-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Dichloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3050171.png)


![Benzo[1,2-b:5,4-b']bisbenzofuran](/img/structure/B3050175.png)


![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)

![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)



